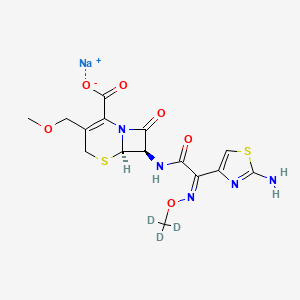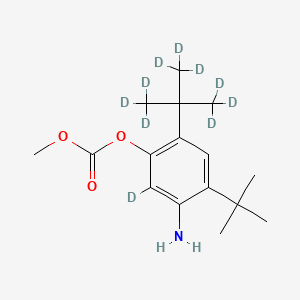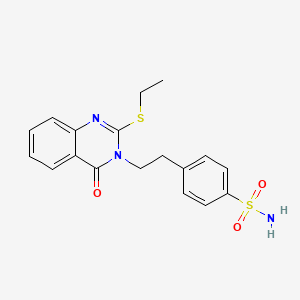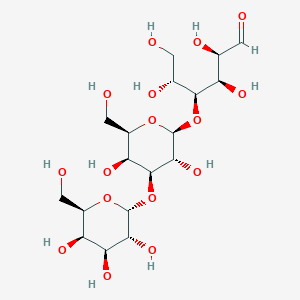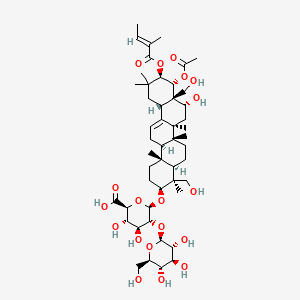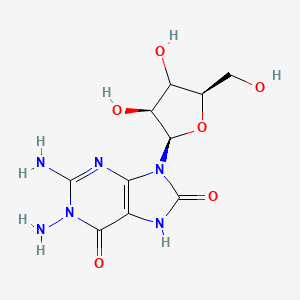
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the xylofuranosyl sugar moiety.
Glycosylation: The xylofuranosyl sugar is then glycosylated with a suitable guanine derivative under acidic or basic conditions to form the nucleoside analog.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to scale up the glycosylation process.
Optimization: Optimizing reaction conditions such as temperature, pH, and solvent systems to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA interactions and modifications.
Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine involves:
Molecular Targets: The compound targets nucleic acids, specifically interacting with DNA and RNA.
Pathways Involved: It can inhibit nucleic acid synthesis by incorporating into the growing nucleic acid chain, leading to chain termination or mutations.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine can be compared with other nucleoside analogs such as:
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-ribofuranosyl) guanine: Similar structure but with a ribofuranosyl sugar moiety.
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-deoxyribofuranosyl) guanine: Contains a deoxyribofuranosyl sugar moiety.
Uniqueness
The uniqueness of this compound lies in its specific sugar moiety, which can influence its biological activity and interactions with nucleic acids. This distinct structure may confer unique properties that are not observed in other nucleoside analogs, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C10H14N6O6 |
|---|---|
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
1,2-diamino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione |
InChI |
InChI=1S/C10H14N6O6/c11-9-14-6-3(7(20)16(9)12)13-10(21)15(6)8-5(19)4(18)2(1-17)22-8/h2,4-5,8,17-19H,1,12H2,(H2,11,14)(H,13,21)/t2-,4?,5+,8-/m1/s1 |
Clave InChI |
SIXZCFPRAGPNFK-UKPFUCPKSA-N |
SMILES isomérico |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


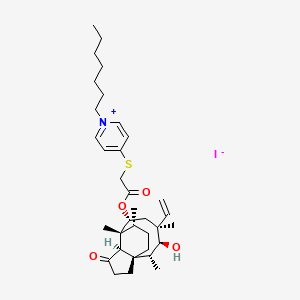

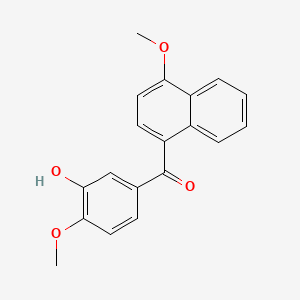
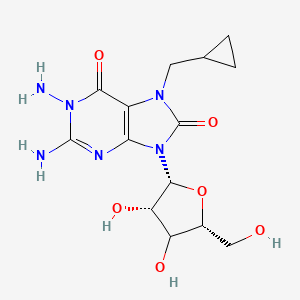

![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
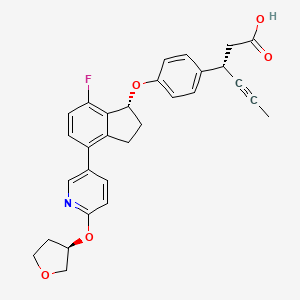
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
